molecular formula C14H16N4O2S B14406497 5-(Diethylamino)-2-[(E)-(1,3-thiazol-2-yl)diazenyl]benzoic acid CAS No. 84728-85-8

5-(Diethylamino)-2-[(E)-(1,3-thiazol-2-yl)diazenyl]benzoic acid

Cat. No.: B14406497
CAS No.: 84728-85-8
M. Wt: 304.37 g/mol
InChI Key: ZMWUVDDFABDFKO-UHFFFAOYSA-N
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Description

5-(Diethylamino)-2-[(E)-(1,3-thiazol-2-yl)diazenyl]benzoic acid is a complex organic compound that belongs to the class of azobenzene derivatives Azobenzene compounds are known for their photoresponsive properties, making them valuable in various scientific and industrial applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Diethylamino)-2-[(E)-(1,3-thiazol-2-yl)diazenyl]benzoic acid typically involves the diazotization of a thiazole derivative followed by coupling with a diethylamino-substituted benzoic acid. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the diazonium intermediate and the successful formation of the azo bond .

Industrial Production Methods

Industrial production of this compound may involve large-scale diazotization and coupling reactions, utilizing continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can aid in the solubility of reactants and intermediates, facilitating the overall process .

Chemical Reactions Analysis

Types of Reactions

5-(Diethylamino)-2-[(E)-(1,3-thiazol-2-yl)diazenyl]benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 5-(Diethylamino)-2-[(E)-(1,3-thiazol-2-yl)diazenyl]benzoic acid primarily involves the photoisomerization of the azo bond. Upon exposure to light, the compound undergoes a trans-to-cis isomerization, altering its molecular conformation and properties. This photoresponsive behavior can modulate interactions with molecular targets and pathways, making it useful in various applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Diethylamino)-2-[(E)-(1,3-thiazol-2-yl)diazenyl]benzoic acid is unique due to its combination of a diethylamino group, thiazole ring, and azo linkage. This structure imparts distinct photoresponsive properties and potential for diverse applications in scientific research and industry .

Properties

CAS No.

84728-85-8

Molecular Formula

C14H16N4O2S

Molecular Weight

304.37 g/mol

IUPAC Name

5-(diethylamino)-2-(1,3-thiazol-2-yldiazenyl)benzoic acid

InChI

InChI=1S/C14H16N4O2S/c1-3-18(4-2)10-5-6-12(11(9-10)13(19)20)16-17-14-15-7-8-21-14/h5-9H,3-4H2,1-2H3,(H,19,20)

InChI Key

ZMWUVDDFABDFKO-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)N=NC2=NC=CS2)C(=O)O

Origin of Product

United States

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